Cas no 2228488-55-7 (2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine)
2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine
- 2228488-55-7
- EN300-1922170
- [2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine
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- Inchi: 1S/C9H11BrN2O2/c1-11-5-4-7-2-3-8(10)9(6-7)12(13)14/h2-3,6,11H,4-5H2,1H3
- InChI Key: HHDSRPARKIBZMG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])CCNC
Computed Properties
- Exact Mass: 258.00039g/mol
- Monoisotopic Mass: 258.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.8Ų
2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922170-1g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 1g |
$757.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-5g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 5g |
$2193.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-10g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 10g |
$3254.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-0.05g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 0.05g |
$636.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-0.1g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 0.1g |
$666.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-0.25g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 0.25g |
$696.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-0.5g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 0.5g |
$726.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-1.0g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1922170-2.5g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 2.5g |
$1483.0 | 2023-09-17 | ||
| Enamine | EN300-1922170-5.0g |
[2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine |
2228488-55-7 | 5g |
$3189.0 | 2023-05-31 |
2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine
Recent Advances in the Study of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7)
The compound 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and nitro functional groups, has shown potential in various applications, including drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for pharmacological studies. The study highlighted the importance of the bromo and nitro groups in facilitating further functionalization, making the compound a versatile intermediate in medicinal chemistry.
Pharmacological investigations have revealed that 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine exhibits notable activity as a modulator of certain neurotransmitter systems. Preliminary in vitro studies suggest that the compound has affinity for serotonin and dopamine receptors, indicating potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. However, further in vivo studies are required to confirm these findings and assess the compound's safety profile. Researchers have emphasized the need for comprehensive toxicological evaluations to determine its suitability for clinical development.
In addition to its neurological applications, recent research has explored the anticancer potential of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, although the exact molecular targets remain under investigation. These findings underscore the compound's potential as a lead candidate for the development of novel anticancer agents.
Despite these promising results, challenges remain in the development of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Researchers are currently exploring structural modifications to enhance the compound's pharmacokinetic properties while retaining its pharmacological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7) represents a promising compound with diverse potential applications in drug discovery. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for further research and development. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic profile, and advancing it through the drug development pipeline. The compound's unique chemical structure and biological activity make it a valuable subject of ongoing investigation in the field of chemical biology and pharmaceutical sciences.
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